molecular formula C8H12O B1366430 (1S,2R)-2-ethynylcyclohexan-1-ol

(1S,2R)-2-ethynylcyclohexan-1-ol

Cat. No.: B1366430
M. Wt: 124.18 g/mol
InChI Key: KNVOCSQDAIHOPP-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-2-Ethynylcyclohexan-1-ol is a chiral cyclic alcohol of high interest in advanced organic synthesis. This compound features both a hydroxyl group and a terminal ethynyl group on a cyclohexane ring with defined stereocenters, making it a versatile and valuable bifunctional building block for constructing complex, enantiomerically pure molecules . The dual functionality of this chiral propargyl alcohol allows for orthogonal chemical transformations. The hydroxyl group can undergo typical reactions such as oxidation or substitution, while the terminal alkyne is a key handle for metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and various nucleophilic additions . This reactivity profile is a cornerstone for its application in pharmaceutical research and materials science, where precise three-dimensional structure is crucial for function . The development of stereoselective methods to access such scaffolds is a significant area of research, underscoring their importance . Attention: For research use only. Not for human or veterinary use.

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(1S,2R)-2-ethynylcyclohexan-1-ol

InChI

InChI=1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h1,7-9H,3-6H2/t7-,8-/m0/s1

InChI Key

KNVOCSQDAIHOPP-YUMQZZPRSA-N

Isomeric SMILES

C#C[C@H]1CCCC[C@@H]1O

Canonical SMILES

C#CC1CCCCC1O

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

One of the primary applications of (1S,2R)-2-ethynylcyclohexan-1-ol is as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Alkyne Coupling Reactions : The compound can be utilized in coupling reactions to create more complex alkyne structures. For example, it has been used in Cu-catalyzed cross-coupling reactions to form substituted alkynes, which are valuable in the synthesis of pharmaceuticals and agrochemicals .

Table 1: Summary of Organic Reactions Involving this compound

Reaction TypeDescriptionReference
Alkyne CouplingForms substituted alkynes through coupling
Mizoroki-Heck ReactionArylation of allylamines using this compound
Glaser ReactionFormation of 1,3-dialkynes

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as a building block for the synthesis of bioactive compounds. Its structural features can lead to derivatives that exhibit biological activity.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of this compound can be synthesized and evaluated for antiviral activity. For instance, modifications to the hydroxyl and ethynyl groups have resulted in compounds with enhanced efficacy against viral infections .

Industrial Applications

The compound is also relevant in industrial applications where its properties are exploited for the production of specialty chemicals. Its use as a solvent or reagent in various chemical processes highlights its versatility.

Table 2: Industrial Applications of this compound

ApplicationDescription
SolventUsed in organic reactions due to its polarity
ReagentActs as a reagent in synthesis protocols

Comparison with Similar Compounds

Structural Analogues

(1R,2S)-2-ethoxycyclohexan-1-ol

  • Structure : Ethoxy (-OCH₂CH₃) substituent at C2.
  • Comparison: The ethoxy group is less sterically demanding and more electron-donating than the ethynyl group.

(1R,2S)-5,5-Dimethyl-2-(prop-1-en-2-yl)cyclohexan-1-ol

  • Structure : Propenyl (-CH₂C(CH₂)=CH₂) and dimethyl substituents.
  • This compound’s (1R,2S) stereochemistry contrasts with (1S,2R)-2-ethynylcyclohexan-1-ol, which may lead to divergent biological activity or synthetic applications .

2.1.3. 2-Ethyl-1-hexanol (CAS 104-76-7)

  • Structure : Linear alcohol with ethyl and hexyl chains.
  • Comparison : Lacks the cyclohexane ring and ethynyl group, resulting in lower rigidity and different applications (e.g., plasticizers, surfactants). The linear structure reduces steric effects but increases hydrophobicity .
Physical and Chemical Properties
Property This compound (1R,2S)-2-ethoxycyclohexan-1-ol 2-Ethyl-1-hexanol
Boiling Point ~200–220°C (estimated) ~180–200°C 184–185°C
Solubility Moderate in polar solvents High in polar solvents Low in water
Reactivity Alkyne-specific (e.g., Sonogashira coupling) Ether cleavage (e.g., HI) Esterification

Preparation Methods

Stereoselective Ethynylation of Cyclohexanone Derivatives

A common synthetic route starts from cyclohexanone or its derivatives, where stereoselective addition of an ethynyl nucleophile (typically acetylide anion) to the carbonyl group forms the desired alcohol with an ethynyl substituent.

Typical procedure:

  • Starting material: Cyclohexanone or substituted cyclohexanone.
  • Reagent: Ethynylmetal reagents such as lithium acetylide or ethynylmagnesium bromide.
  • Conditions: Low temperatures (e.g., -78 °C) to control stereochemistry.
  • Outcome: Nucleophilic attack on the carbonyl carbon forms a secondary alcohol with ethynyl substitution.

The stereochemical outcome is influenced by the reaction conditions and the steric environment of the substrate. The trans isomer (1S,2R) is favored under conditions that promote nucleophilic attack from the less hindered face of the cyclohexanone ring.

Catalytic Enantioselective Synthesis

Recent advances include catalytic asymmetric synthesis using chiral catalysts to induce enantioselectivity in the ethynylation step.

  • Catalysts: Chiral ligands with transition metals such as copper or zinc complexes.
  • Mechanism: The catalyst coordinates to the carbonyl substrate and the ethynyl nucleophile, enabling stereocontrolled addition.
  • Advantages: High enantio- and diastereoselectivity, milder conditions, and improved yields.

Research Findings and Data

Physical and Chemical Properties

Property Data
Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
Boiling Point 55 °C (at 3.5 mmHg)
LogP (octanol-water) 1.17
Stereochemistry (1S,2R) trans configuration
CAS Number 55506-28-0 (for trans isomer)

These data are consistent with the compound's volatility and moderate polarity due to the hydroxyl group and alkyne moiety.

Synthesis Yields and Purification

  • Typical yields for the nucleophilic addition step are reported in the range of 70–93% after purification by silica gel column chromatography.
  • Purification solvents commonly used include petroleum ether and ethyl acetate mixtures, optimized to separate the trans isomer effectively.

Analytical Characterization

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of the ethynyl proton and carbons, as well as the cyclohexanol ring protons with characteristic coupling constants indicating trans stereochemistry.
  • GC-MS and GC: Used for purity and yield determination.
  • X-ray Crystallography: Occasionally employed to confirm absolute stereochemistry.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Stereochemical Control Yield (%) Notes
Nucleophilic ethynyl addition Cyclohexanone Lithium acetylide, -78 °C Steric hindrance, temperature 70–85 Classical method, requires low temp
Catalytic asymmetric ethynylation Cyclohexanone or derivatives Chiral Cu or Zn catalyst, mild temp Chiral ligand induces selectivity 80–93 High enantioselectivity, greener route
Multicomponent coupling (indirect) Propargyl alcohols, amines CO2, metal catalysts, autoclave, 100 °C Catalytic control Variable Useful for functionalized derivatives

Q & A

Q. What synthetic methodologies are effective for producing (1S,2R)-2-ethynylcyclohexan-1-ol with high stereochemical purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral resolution. For example, palladium-based catalysts (e.g., PdCl₂) in hydrogenation reactions (as used in cyclohexenol derivatives) can be adapted to control stereochemistry . Solvent systems like hexane or methanol may influence reaction efficiency, and purification via column chromatography with chiral stationary phases can enhance enantiomeric purity.

Q. Which analytical techniques are recommended for confirming the structural and stereochemical integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify the cyclohexanol backbone and ethynyl group. Anisotropy effects in NOESY/ROESY can confirm spatial arrangement of substituents .
  • Chiral Chromatography : Employ chiral HPLC or GC (e.g., using cyclodextrin-based columns) to separate enantiomers and assess purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, while fragmentation patterns confirm functional groups .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation of the ethynyl group .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods due to potential irritancy (analogous to cyclohexanol derivatives) .
  • Waste Disposal : Follow protocols for alcohol and alkyne-containing compounds, avoiding aqueous drains .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of the ethynyl group in this compound for targeted functionalization?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the ethynyl group’s sp-hybridized carbon may exhibit high reactivity in click chemistry (e.g., azide-alkyne cycloaddition). Solvent effects and steric hindrance from the cyclohexanol ring can be modeled using implicit solvation (e.g., PCM) and conformational sampling .

Q. What strategies resolve contradictions in reported synthetic yields of this compound across literature studies?

  • Methodological Answer :
  • Systematic Reproducibility Tests : Replicate reactions under varying conditions (catalyst loading, temperature) to identify critical parameters .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and isolate variables (e.g., solvent polarity, catalyst type) causing yield discrepancies .
  • Advanced Characterization : Validate intermediate structures via in-situ FTIR or X-ray crystallography to confirm reaction pathways .

Q. How can enantioselective biocatalysis be applied to synthesize this compound?

  • Methodological Answer : Engineered ketoreductases or alcohol dehydrogenases can selectively reduce prochiral ketone precursors to the desired (1S,2R) configuration. Immobilization on silica supports (as seen in cyclohexenol synthesis) enhances enzyme stability and reusability . Reaction optimization (pH, cofactor recycling) improves turnover numbers.

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